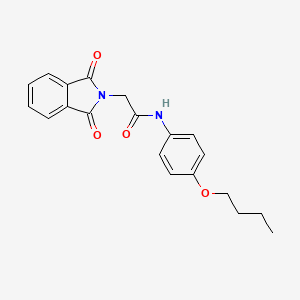![molecular formula C15H21Cl3N2O B11989349 N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is a synthetic organic compound with the molecular formula C15H21Cl3N2O It is characterized by the presence of a trichloromethyl group, a toluidine moiety, and a hexanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide typically involves the reaction of 3-toluidine with 2,2,2-trichloroethyl hexanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce compounds with fewer chlorine atoms .
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive, and its presence can influence the compound’s ability to interact with biological molecules. The toluidine moiety may also play a role in the compound’s biological activity by interacting with cellular receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,2,2-trichloro-1-(2-toluidino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(4-toluidino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide
Uniqueness
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is unique due to the specific positioning of the toluidine moiety, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H21Cl3N2O |
|---|---|
Poids moléculaire |
351.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-4-5-9-13(21)20-14(15(16,17)18)19-12-8-6-7-11(2)10-12/h6-8,10,14,19H,3-5,9H2,1-2H3,(H,20,21) |
Clé InChI |
WHXRKSBWHARVPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide](/img/structure/B11989266.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989275.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)

